2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-PHENYLPROPANOIC ACID
Overview
Description
2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-PHENYLPROPANOIC ACID is a complex organic compound that features a pyrazole ring, a thiazolidine ring, and a phenylpropanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-PHENYLPROPANOIC ACID involves multiple steps, typically starting with the preparation of the pyrazole and thiazolidine intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazolidine derivatives, which may share some structural features and biological activities. 2-{5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and the resulting properties. Similar compounds include:
- Pyrazole derivatives with different substituents.
- Thiazolidine derivatives with varying functional groups.
- Phenylpropanoic acid derivatives with different ring systems.
This compound’s uniqueness lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-19-10-12(9-18-19)8-14-15(21)20(17(24)25-14)13(16(22)23)7-11-5-3-2-4-6-11/h2-6,8-10,13H,7H2,1H3,(H,22,23)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBHRZSOCGTMA-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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